3-(Azetidin-3-yl)-4-methylpyridine

Description

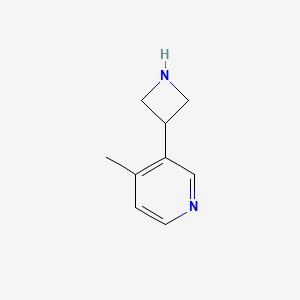

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-4-methylpyridine |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-10-6-9(7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |

InChI Key |

IDUSOTARHXZPJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2CNC2 |

Origin of Product |

United States |

Preclinical Investigations of Biological Activities and Pharmacological Profiles of Azetidinylpyridine Scaffolds

Antimicrobial Efficacy

Azetidinylpyridine derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic microorganisms. The unique structural features of the azetidine (B1206935) ring coupled with the pyridine (B92270) moiety contribute to their potent biological effects.

Antibacterial Spectrum and Potency

The antibacterial activity of azetidinylpyridine scaffolds has been evaluated against both Gram-positive and Gram-negative bacteria. These investigations have revealed a varied spectrum of efficacy, with certain derivatives showing pronounced potency against specific bacterial strains.

Derivatives of the azetidinylpyridine class have demonstrated significant antibacterial activity against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA). jst.go.jpnih.govmdpi.com Research has shown that certain 3-alkyl-pyridine-bearing alkaloids exhibit potent antimicrobial action against MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 μg/mL. nih.gov These compounds have been observed to induce bacterial membrane damage, leading to cell lysis. nih.gov The bactericidal effect can be rapid, with complete elimination of MRSA observed after 6 hours of incubation at a concentration of 15.6 μg/mL. nih.gov Furthermore, some novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. semanticscholar.org The presence of a 4-F-phenyl derivative on a thiazole-pyrrolidine scaffold has also been found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com

The following table summarizes the antibacterial activity of selected azetidinylpyridine and related derivatives against Staphylococcus aureus.

| Compound/Derivative Class | Strain | MIC (μg/mL) | Observations |

| 3-Alkyl-pyridine Alkaloid (Compound 6) | MRSA | 0.98 - 3.9 | Rapid bactericidal action, damages bacterial membrane. nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone (Compounds 21b, 21d, 21e, 21f) | S. aureus | Similar to Linezolid | Strong antibacterial activity. semanticscholar.org |

| 4-Piperazinylquinoline Hybrid (Compound 5k) | S. aureus ATCC 25923 | 10 μM | Potent and selective activity, affects cell membrane integrity. mdpi.com |

| Rhein-Based Derivative (RH17) | S. aureus isolates | 8 - 16 | Disrupts bacterial membrane stability. mdpi.com |

The efficacy of azetidinylpyridine derivatives against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae has also been a subject of investigation. While some quinolone derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, the latter often exhibit greater resistance due to their outer membrane acting as a barrier. biointerfaceresearch.comnih.gov For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Certain pyridinium (B92312) bromide salts have demonstrated excellent antibacterial activity against Gram-negative bacteria like Xanthomonas oryzae and Ralstonia solanacearum. nih.gov However, some novel compounds, such as certain 4-piperazinylquinoline hybrids, have shown no significant activity against Pseudomonas aeruginosa, a notable Gram-negative pathogen. mdpi.com

The table below presents findings on the activity of related pyridine and quinoline (B57606) derivatives against Gram-negative bacteria.

| Compound/Derivative Class | Strain(s) | Observations |

| Nalidixic Acid | Gram-negative bacteria | Used for urinary tract infections. nih.gov |

| Pyridinium Bromide Salts | Xanthomonas oryzae, Ralstonia solanacearum, Xanthomonas axonopodis | Excellent antibacterial activity. nih.gov |

| Nicotinoyl Compounds | E. coli, A. baumannii, P. aeruginosa | Excellent antibacterial activity with MICs of 31.25 to 62.5 μg/mL. nih.gov |

| 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine | K. pneumoniae, P. aeruginosa, P. vulgaris | More effective than tetracycline. nih.gov |

The incorporation of an azetidine ring into the structure of established antibiotic classes like quinolones and carbapenems has led to the development of new derivatives with enhanced antibacterial properties. jst.go.jpnih.gov Novel fluoroquinolones with azetidine derivatives at the C7 position have shown greater antibacterial activity against MRSA compared to levofloxacin. jst.go.jpnih.gov The modification of the quinolone basic molecule, including the substitution of a diamine residue at position 7, has been a key strategy in enhancing antibacterial efficacy. researchgate.net

In the realm of carbapenems, the orally active compound L-084 features a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety at the C-2 position, contributing to its high bioavailability. nih.gov Tebipenem, the first orally available carbapenem (B1253116), possesses a unique bicyclic azetidine thiazole (B1198619) moiety at the R2 position and exhibits potent activity against Enterobacterales. nih.gov The development of highly enantioselective methods for constructing key azetidin-2-one (B1220530) intermediates has been crucial for the synthesis of these advanced carbapenem antibiotics. rsc.org

Antifungal Properties of Azetidinylpyridine Derivatives

Investigations into the antifungal properties of azetidinylpyridine and related heterocyclic derivatives have revealed promising activity against various fungal pathogens. nih.govnih.gov For instance, novel chitosan-azetidine derivatives have demonstrated significant antifungal effects against Aspergillus fumigatus, with an inhibitory index of 26.19%. nih.gov This is attributed to the chemical modification of chitosan (B1678972) with the azetidine ring, which enhances its antifungal potential. nih.gov

Furthermore, hybrid compounds combining azine (like pyridine) and azole moieties have shown excellent antifungal activity. nih.gov Specifically, hybrid thiazole-pyridine derivatives have been found to be effective against Candida albicans. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key fungal enzymes like CYP51. researchgate.net

The table below highlights the antifungal activity of some azetidine and pyridine derivatives.

| Compound/Derivative Class | Fungal Strain(s) | Observations |

| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal inhibitory index of 26.19%. nih.gov |

| Hybrid thiazole-pyridine derivatives | Candida albicans | Good antifungal activity, with some derivatives being more effective than fluconazole. nih.gov |

| Chromenol-triazole hybrids | Trichoderma viride, Aspergillus fumigatus | High activity, with some compounds more active than ketoconazole (B1673606) and bifonazole. researchgate.net |

| Nicotinic acid benzylidene hydrazide derivatives | C. albicans | High antifungal activity. nih.gov |

Antitubercular Activity Profiles

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and azetidinylpyridine scaffolds have shown significant promise in this area. nih.govnih.govmdpi.com A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (Mtb), with MIC99 values below 10 μM. nih.govnih.govacs.org These compounds appear to work by interfering with the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.govacs.org

Other studies have identified spirocyclic azetidines equipped with a nitrofuran warhead that exhibit excellent in vitro activity against the H37Rv strain of Mtb, with some compounds having lower MICs than isoniazid (B1672263). mdpi.com Additionally, certain azetidin-2-one analogues have shown moderate to good antitubercular activity, with chloro substitution enhancing their efficacy. nih.gov The structural diversity of pyrimidine-containing compounds with antitubercular activity has also been highlighted, with some entering clinical trials. nih.gov

The following table summarizes the antitubercular activity of selected azetidine and pyridine-related derivatives.

| Compound/Derivative Class | Strain | MIC | Observations |

| Azetidine derivatives (BGAz) | Drug-sensitive and MDR-TB | <10 μM (MIC99) | Inhibit late-stage mycolic acid biosynthesis. nih.govnih.govacs.org |

| Nitrofuran-Warhead Spirocyclic Azetidines | Mtb H37Rv | Lower than isoniazid for some compounds | Excellent in vitro activity. mdpi.com |

| Azetidin-2-one analogues (4f, 4g) | Mtb H37Rv | 1.56 and 0.78 μg/mL | Chloro substitution enhances activity. nih.gov |

| 3H-1,3,4-Oxadiazol-2-one derivatives | M. tuberculosis H37Rv | - | Interesting antimycobacterial activity. nih.gov |

Anticancer Potential

The search for novel anticancer agents has led researchers to explore various heterocyclic compounds. Scaffolds related to 3-(azetidin-3-yl)-4-methylpyridine, which feature either azetidine or pyridine rings, have shown promise in preclinical cancer studies, primarily through mechanisms involving the disruption of cellular division.

In Vitro Inhibition of Malignant Cell Proliferation

Compounds structurally related to the azetidinylpyridine framework have demonstrated notable efficacy in curbing the growth of cancer cells in laboratory settings. For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines , which share the pyridine core, were assessed for their antiproliferative effects. A lead compound from this series, identified as compound 9p , exhibited potent activity against a panel of human cancer cell lines, with IC₅₀ values—the concentration required to inhibit cell growth by 50%—in the low nanomolar range.

Furthermore, analogues of the natural anticancer agent combretastatin (B1194345) A-4 that incorporate an azetidin-2-one (a four-membered ring similar to azetidine) have shown powerful antiproliferative action against breast cancer cell lines, with potencies that are comparable to the parent compound. bldpharm.com

Modulation of Key Cellular Targets (e.g., Kinases, Topoisomerases, Androgen Receptors, Tubulin Polymerization)

The anticancer activity of these related compounds is often traced back to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin Polymerization: A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, form the mitotic spindle necessary for cell division. The pyridine derivative compound 9p was found to be a potent inhibitor of this process, functionally mimicking the effects of known tubulin-destabilizing agents. amadischem.com Similarly, azetidin-2-one derivatives have been specifically designed to interact with the colchicine-binding site on tubulin, leading to microtubule destabilization. bldpharm.com

Other Cellular Targets: While the azetidinylpyridine scaffold is most clearly linked to tubulin inhibition based on analogue studies, other related heterocyclic structures have been explored for different targets. Imidazolopyridine derivatives have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. chemicalbook.com Additionally, other nitrogen-containing heterocyclic systems like pyrimidines have been engineered to function as androgen receptor disruptors for applications in prostate cancer. nih.gov There is currently no direct evidence linking the this compound structure to topoisomerase or androgen receptor modulation.

Mechanistic Studies of Antitumor Action (e.g., Apoptosis Induction, Migration Inhibition)

The disruption of key cellular targets by these compounds ultimately triggers programmed cell death, known as apoptosis, and halts the cell cycle.

Apoptosis and Cell Cycle Arrest: Mechanistic investigations have confirmed that the antitumor effects of these scaffolds are linked to the induction of apoptosis. By inhibiting tubulin polymerization, both the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine compound 9p and the azetidin-2-one analogue 9q were shown to cause cancer cells to arrest in the G2/M phase of the cell cycle. bldpharm.comamadischem.com This arrest prevents the cells from completing mitosis, leading to a state of "mitotic catastrophe" that culminates in apoptosis. bldpharm.com

Neuropharmacological and Central Nervous System Applications

The combination of an azetidine ring and a pyridine ring forms a well-established pharmacophore for targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system. These receptors are implicated in a range of neurological processes, including learning, memory, and addiction. nih.govbiosynth.com

Nicotinic Acetylcholine Receptor (nAChR) Ligand Interactions

The azetidinyl-pyridine moiety is recognized as a privileged structure for the development of nAChR ligands. The basic nitrogen atom of the azetidine ring often forms a critical hydrogen bond within the ligand-binding domain of the receptor, anchoring the molecule for selective interaction.

Subtype Selectivity and Binding Affinity Profiling (e.g., alpha4beta2 nAChR)

The diverse family of nAChRs includes multiple subtypes, with the α4β2 subtype being a major focus for therapeutic development due to its role in nicotine (B1678760) dependence and cognitive function. The precise chemical structure of a ligand dictates its binding affinity and selectivity for different nAChR subtypes.

While binding data for this compound itself is not available, extensive research on related compounds highlights key structure-activity relationships. Computational models and experimental data indicate that differences in the amino acid composition of the binding sites between subtypes like α4β2 and α3β4 allow for the design of selective ligands. nih.gov For example, ligands that pair a 3-pyridyl ring with a small nitrogen-containing ring, such as azetidine, are often potent at the α4β2 receptor. nih.gov The affinity and selectivity can be fine-tuned by modifying the linker and substituents on both rings.

Data presented for related compounds to illustrate structure-activity relationships. nih.gov

These findings underscore that the azetidinylpyridine scaffold holds significant potential for the development of selective nAChR ligands, though empirical testing of this compound would be required to define its specific pharmacological profile.

Functional Desensitization Studies of nAChR Subtypes

The desensitization of nicotinic acetylcholine receptors (nAChRs) represents a significant mechanism for modulating cholinergic neurotransmission and is considered a potential strategy for therapeutic intervention. Agonist binding to nAChRs can induce a conformational change leading to a desensitized state, where the receptor is unresponsive to further stimulation. This process is influenced by the receptor's subunit composition; for instance, nAChRs containing the β2 subunit tend to desensitize faster than those with the β4 subunit.

While direct functional desensitization studies specifically on this compound are not extensively detailed in available literature, the broader class of azetidine-containing compounds has shown significant activity at nAChRs. A notable example is Sazetidine-A, which was identified as a high-affinity and selective agent for the α4β2 nAChR subtype and characterized as a "silent desensitizer"—a compound that desensitizes the receptor without prior activation. The ability of such compounds to induce a prolonged state of receptor desensitization highlights the potential of the azetidine scaffold in designing novel nAChR modulators. The investigation into α7 nAChRs has also shown that receptor desensitization, rather than simple channel block, is a primary mechanism for certain agonists.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition and Target Engagement

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is an attractive therapeutic strategy for a variety of conditions, including neurodegenerative diseases, pain, and inflammation, as it elevates 2-AG levels without the side effects associated with direct cannabinoid receptor activation. The azetidinylpyridine scaffold is a key component in a class of potent and selective MAGL inhibitors.

The development of MAGL inhibitors has leveraged the piperazinyl azetidine scaffold as a foundation for creating potent and selective compounds. Medicinal chemistry efforts have focused on a "tail switching" strategy and structural modifications at the amide moieties of the core structure to enhance properties like inhibitory potency and brain uptake. By starting with lead compounds, researchers have designed and synthesized arrays of new candidates, modifying aromatic groups (referred to as Ar¹ and Ar²) attached to the central piperazinyl azetidine structure. This systematic approach led to the identification of compounds with nanomolar inhibitory affinity. The discovery of azetidine and piperidine-derived carbamates also highlighted the efficiency of these scaffolds as irreversible MAGL inhibitors.

A key goal in MAGL inhibitor design has been the development of reversible binders. Unlike irreversible inhibitors, which can lead to chronic MAGL blockade and potential desensitization of cannabinoid receptors, reversible inhibitors offer a more controlled, time-limited inhibition. Several piperazinyl azetidine derivatives have been identified as potent, reversible MAGL inhibitors.

The reversibility of these compounds has been confirmed through in vitro assays, such as activity-based protein profiling (ABPP). In these studies, the MAGL activity in the presence of the inhibitor is shown to gradually recover over time, which is characteristic of a reversible binding mechanism. This contrasts with irreversible inhibitors, where no such recovery is observed. These investigations have identified lead compounds with excellent potency and selectivity for MAGL over other serine hydrolases.

Table 1: In Vitro MAGL Inhibitory Activity of Select Piperazinyl Azetidine Derivatives

| Compound | Type | IC₅₀ (nM) | Source |

|---|---|---|---|

| Compound 10 | Reversible MAGL Inhibitor | 4.2 | |

| Compound 15 | Reversible MAGL Inhibitor | 4.6 | |

| JNJ-42226314 | Reversible MAGL Inhibitor | 1.1 - 4.4 | |

| MAGL-4-11 | Reversible MAGL Inhibitor | 11.7 | |

| Compound 8 | Irreversible MAGL Inhibitor | N/A |

Tachykinin Receptor Antagonism and Analog Development

Tachykinins are a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). They exert their effects through three main G protein-coupled receptors: NK1R, NK2R, and NK3R. Antagonists of these receptors have been investigated for various therapeutic applications. The development of tachykinin receptor antagonists often involves modifying native peptide ligands or creating novel nonpeptide structures to achieve desired selectivity and potency. While extensive research exists on various chemical scaffolds for tachykinin receptor antagonism, literature specifically linking the this compound compound to this activity is not prominent.

Azetidine-Based Analogues of Neurotransmitters (e.g., GABA)

The azetidine ring is an effective scaffold for creating conformationally constrained analogues of neurotransmitters like gamma-aminobutyric acid (GABA). By restricting the flexibility of the molecule, these analogues can achieve higher specificity and potency for their targets. Research in this area has focused on developing inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

Azetidine derivatives substituted at the 2- or 3-position with carboxylic or acetic acid moieties have been synthesized and evaluated as GABA uptake inhibitors. These compounds act as analogues of GABA or β-alanine. Biological evaluation has shown that specific derivatives exhibit high potency for GAT-1 and moderate affinity for GAT-3 transporters. For example, azetidin-2-ylacetic acid derivatives with lipophilic moieties demonstrated IC₅₀ values in the low micromolar range for GAT-1.

Table 2: GAT Inhibitory Activity of Select Azetidine Derivatives

| Compound Class/Example | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 | |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 | |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 | |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 | |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 |

Other Biological Activities Under Investigation

Beyond the primary targets discussed, the azetidine scaffold has been explored for other biological activities. Notably, azetidine analogues of norlobelane have been synthesized and evaluated as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). These compounds, featuring a central azetidine ring, have demonstrated potent inhibition of dopamine (B1211576) uptake into synaptic vesicles, with some analogues showing greater potency than the parent compounds, lobelane (B1250731) and norlobelane. This line of research suggests that azetidine-based structures may serve as lead compounds for developing treatments for conditions such as methamphetamine abuse.

Anti-inflammatory Properties

The anti-inflammatory potential of scaffolds related to this compound has been explored through the investigation of various pyridine and pyrazole (B372694) derivatives. These studies often focus on the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Research into novel heterocyclic compounds containing pyridine, pyran, and/or pyrazole moieties has identified potent inhibitors of COX-2, a key enzyme in inflammation therapy. nih.gov For instance, certain pyrazole derivatives have demonstrated significant in vitro anti-inflammatory activity. nih.gov One study on new heterocyclic derivatives reported that compounds 11 , 12 , and 14 showed the most pronounced anti-inflammatory effects in protein denaturation inhibition and cell membrane protection assays. nih.gov Specifically, compound 12 exhibited a potent COX-2 expression fold change of 25.8, indicating strong anti-inflammatory properties. nih.gov

Furthermore, a series of newly synthesized pyrimidine-2-thiol (B7767146) derivatives, starting from a chalcone (B49325) containing a pyridine ring, has shown promising anti-inflammatory and antioxidant activities. nih.gov In this study, compound 4 , 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol, displayed potent inhibitory activity against COX-2 with an IC50 of 0.44 µM. nih.gov Compound 3 from the same series showed the highest inhibitory potential for 5-lipoxygenase, another key enzyme in the inflammatory cascade, with an IC50 of 4.71 µM. nih.gov

These findings suggest that the pyridine moiety, a core component of this compound, is a valuable pharmacophore in the design of novel anti-inflammatory agents. The combination of the pyridine ring with other heterocyclic systems, such as pyrazole or pyrimidine (B1678525), appears to be a successful strategy for developing potent COX inhibitors.

Table 1: In Vitro Anti-inflammatory Activity of Selected Pyridine and Pyrazole Derivatives

| Compound | Target | Activity | Reference |

| Compound 12 | COX-2 Expression | 25.8-fold change | nih.gov |

| Compound 4 | COX-2 | IC50: 0.44 µM | nih.gov |

| Compound 3 | 5-Lipoxygenase | IC50: 4.71 µM | nih.gov |

| TG11 | COX-2 (preferential) | - | mdpi.com |

| TG12 | COX (non-selective) | - | mdpi.com |

Antioxidant Activity

The antioxidant potential of chemical scaffolds related to this compound has been investigated through various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. These studies highlight the ability of pyridine and other heterocyclic derivatives to mitigate oxidative stress, a key factor in numerous pathological conditions.

A study on novel 3-benzylidene-4-piperidone derivatives, which share a heterocyclic nitrogen-containing core, demonstrated significant antioxidant activity in the DPPH assay. researchgate.net Compounds 3d and 3e from this series were found to have strong antioxidant potential, with their activity suggested to be influenced by the electronic nature of the substituents on the scaffold. researchgate.net Similarly, research on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-one derivatives revealed that several compounds exhibited greater antioxidant efficacy than the standard, ascorbic acid. mdpi.com Specifically, compounds AZ-5 and AZ-15 showed potent activity with IC50 values of 45.02 µg/mL and 42.88 µg/mL, respectively, compared to ascorbic acid's IC50 of 78.63 µg/mL. mdpi.com

Furthermore, newly synthesized pyrimidine-2-thiol derivatives have also been shown to possess promising antioxidant properties against DPPH radical scavenging and lipid peroxidation. nih.gov These findings underscore the potential of heterocyclic compounds, including those with pyridine and azetidine moieties, to act as effective antioxidants. The ability to scavenge free radicals is a crucial aspect of their potential therapeutic value in diseases associated with oxidative stress.

Table 2: Antioxidant Activity of Selected Heterocyclic Compounds

| Compound | Assay | IC50 Value | Reference |

| AZ-5 | DPPH | 45.02 µg/mL | mdpi.com |

| AZ-15 | DPPH | 42.88 µg/mL | mdpi.com |

| Ascorbic Acid (Standard) | DPPH | 78.63 µg/mL | mdpi.com |

Antiviral Applications, including Peptide Mimetic Development

The azetidinylpyridine scaffold is of interest in the development of novel antiviral agents. While direct antiviral data for this compound is not extensively documented, research on related heterocyclic structures provides a basis for its potential in this area. For instance, remdesivir, an adenosine (B11128) analog, has demonstrated broad-spectrum antiviral activity, and modifications to its structure, including the addition of various chemical groups, have been shown to enhance its efficacy against a range of RNA viruses. nih.gov

The concept of peptide mimetics is central to modern drug discovery and holds relevance for the development of antiviral therapies based on scaffolds like azetidinylpyridine. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved stability and bioavailability. nih.gov The development of such molecules often involves identifying the key amino acid residues responsible for a peptide's biological activity and then creating a non-peptide scaffold that presents these critical features in the correct spatial arrangement.

The rigid structure of the azetidine ring and the versatile chemical nature of the pyridine ring make the azetidinylpyridine scaffold a suitable candidate for designing peptide mimetics. These scaffolds can be functionalized to mimic the side chains of key amino acids, potentially enabling them to interact with viral proteins and inhibit viral replication. For example, a study on quercetin (B1663063) 7-rhamnoside, a flavonoid, demonstrated antiviral activity against porcine epidemic diarrhea virus (PEDV), with the sugar group at the C-7 position being important for its effect. nih.gov This highlights how specific structural features can confer antiviral properties.

While further research is needed to specifically evaluate the antiviral activity of this compound and its derivatives, the existing knowledge on related heterocyclic compounds and the principles of peptide mimetic design suggest that this scaffold represents a promising starting point for the development of new antiviral therapeutics.

Antihyperglycemic Effects

The potential for azetidinylpyridine scaffolds to exhibit antihyperglycemic effects is primarily linked to the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. sigmaaldrich.com

Research has led to the discovery of potent and selective DPP-4 inhibitors based on pyridine derivatives. For example, a novel 3-pyridylacetic acid derivative, TAK-100 , was identified as a potent and selective DPP-4 inhibitor. nih.gov The design of this compound involved incorporating a carboxy group that interacts with key amino acid residues in the active site of DPP-4, thereby enhancing its inhibitory activity. nih.gov X-ray cocrystal structure analysis confirmed the desired interactions, including a salt-bridge with Arg125. nih.gov

The inhibition of DPP-4 leads to an increase in the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. sigmaaldrich.comjapsonline.com This mechanism of action provides effective glycemic control with a low risk of hypoglycemia.

While direct studies on the DPP-4 inhibitory activity of this compound are not widely available, its structural components, particularly the pyridine ring, are present in known DPP-4 inhibitors. The azetidine ring can also play a crucial role in orienting the molecule within the enzyme's active site. Therefore, it is plausible that this compound and its analogs could be investigated as a new class of DPP-4 inhibitors for the treatment of type 2 diabetes.

Structure Activity Relationship Sar and Rational Drug Design Methodologies for Azetidinylpyridines

Conformational and Substituent Effects of the Azetidine (B1206935) Ring on Bioactivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in medicinal chemistry. rsc.org Its significance lies in its inherent ring strain, which is approximately 25.4 kcal/mol. This feature makes it more stable and easier to handle than the highly strained aziridines, yet reactive enough to engage in unique chemical transformations. rsc.org

The conformation of the azetidine ring and the nature of its substituents can profoundly influence the biological activity of molecules like 3-(Azetidin-3-yl)-4-methylpyridine. The puckered nature of the azetidine ring allows substituents to adopt specific spatial orientations, which can be critical for precise interactions with biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor and a basic center, further contributing to ligand-receptor binding.

Alterations to the azetidine ring, such as the introduction of substituents, can modulate the molecule's physicochemical properties, including lipophilicity, polarity, and metabolic stability. These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a key aspect of drug development.

Influence of Pyridine (B92270) Ring Substitution Patterns on Pharmacological Activity

The pyridine ring is a common scaffold in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net The nitrogen atom in the pyridine ring alters its electronic properties compared to a simple benzene (B151609) ring, enhancing its ability to form hydrogen bonds and improving aqueous solubility and metabolic stability. nih.gov The substitution pattern on the pyridine ring of azetidinylpyridines is a critical determinant of their pharmacological activity.

Regioselectivity and Positional Effects of Alkyl and Halo Substituents

The position and nature of substituents on the pyridine ring have a significant impact on the biological activity of pyridine derivatives. nih.gov Studies on various pyridine-containing compounds have demonstrated that the placement of alkyl and halo groups can drastically alter their efficacy and selectivity. nih.govnih.gov

For instance, research on epibatidine (B1211577) analogs, which also feature a pyridine ring, revealed that different halogen substitutions led to varied affinities and potencies at different nicotinic receptor subtypes. nih.gov A bromo analog showed greater affinity for β2-containing receptors, while a fluoro analog displayed significantly higher affinity for β2- over β4-containing receptors. nih.gov Similarly, the position of methyl groups can influence a compound's polarity and, consequently, its biological activity. nih.gov

Role of the Methyl Group at the Pyridine 4-position

In this compound, the methyl group at the 4-position of the pyridine ring plays a specific and important role. The presence of this methyl group can influence the molecule's interaction with its biological target through several mechanisms. It can provide favorable steric interactions, fitting into a hydrophobic pocket within the receptor's binding site. Additionally, the electron-donating nature of the methyl group can modulate the basicity of the pyridine nitrogen, which may be crucial for forming key hydrogen bonds or ionic interactions with the receptor.

Studies on other pyridinyl compounds have highlighted the importance of such substitutions. For example, in a series of acetylcholinesterase inhibitors, the introduction of a methyl group at the C-5 position of a pyridazine (B1198779) ring was found to be favorable for activity and selectivity. nih.gov

Halogen Substitutions

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring is a common strategy in medicinal chemistry to fine-tune a compound's properties. nih.govchemrxiv.org Halogenation can affect a molecule's:

Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with protein residues that can enhance binding affinity.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the compound's half-life.

Lipophilicity: Halogens increase a compound's lipophilicity, which can affect its ability to cross cell membranes.

The regioselectivity of halogenation is crucial, as the position of the halogen can lead to different pharmacological outcomes. nih.govchemrxiv.org For example, studies on epibatidine analogs showed that a 2'-fluoro substitution resulted in high affinity for certain nicotinic receptor subtypes, while a 2'-bromo substitution led to different selectivity profiles. nih.gov

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational techniques are indispensable tools in modern drug discovery for optimizing lead compounds. These methods provide insights into how a molecule interacts with its biological target, guiding the design of more potent and selective analogs.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govjppres.com This technique allows researchers to visualize and analyze the interactions between the ligand and the amino acid residues in the receptor's binding site.

For azetidinylpyridine derivatives, molecular docking studies can elucidate how the azetidine and substituted pyridine rings contribute to binding. mdpi.com Key interactions often include:

Hydrogen Bonds: The nitrogen atoms in both the azetidine and pyridine rings can act as hydrogen bond acceptors, while the N-H group of the azetidine can be a hydrogen bond donor.

Hydrophobic Interactions: The methyl group on the pyridine ring and the aliphatic carbons of the azetidine ring can engage in hydrophobic interactions with nonpolar residues of the receptor.

Pi-stacking: The aromatic pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

The stability of these predicted binding poses can be further validated using molecular dynamics (MD) simulations, which simulate the movement of the ligand-receptor complex over time. mdpi.commdpi.com

Table 1: Summary of Substituent Effects on Pyridine Derivatives

| Substituent/Modification | General Effect on Activity/Properties | Source |

| Azetidine Ring | Provides a specific 3D conformation and sites for hydrogen bonding. | rsc.org |

| Pyridine Nitrogen | Increases aqueous solubility, metabolic stability, and hydrogen bonding capacity. | nih.gov |

| Alkyl Groups (e.g., Methyl) | Can enhance hydrophobic interactions and modulate electronic properties. | nih.govnih.gov |

| Halogen Atoms (F, Cl, Br) | Can form halogen bonds, block metabolism, and increase lipophilicity. | nih.govnih.gov |

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental tools in elucidating the three-dimensional structure and electronic characteristics of molecules like this compound, providing insights that guide drug design. aps.org These computational methods, rooted in the principles of quantum mechanics, can predict molecular geometries, conformational energies, and electronic properties, which are critical for understanding how a molecule interacts with its biological target. aps.orgnih.gov

The process often begins with calculating the molecule's optimal geometry by finding the minimum energy conformation. aps.org Methods like Density Functional Theory (DFT) are employed to model the complex interactions between electrons and nuclei. researchgate.net For a molecule such as an azetidinylpyridine, this involves determining key bond lengths, bond angles, and dihedral angles that define its shape. The planarity of the pyridine ring and the pucker of the azetidine ring are crucial structural features that influence receptor binding.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are essential for understanding the molecule's reactivity and intermolecular interactions. Key calculated electronic properties include:

HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, helping to identify key atoms involved in electrostatic interactions with a target protein.

In a study on phenacylpyridines, various DFT functionals (e.g., B3LYP, M05-2X) were benchmarked to predict aqueous acidities, demonstrating the importance of selecting appropriate computational methods to achieve accurate results. researchgate.net Such theoretical studies allow researchers to understand the physical and chemical behavior of novel azetidine derivatives before undertaking costly and time-consuming laboratory synthesis. researchgate.net

Table 1: Application of Quantum Chemical Methods in Molecular Property Prediction

| Predicted Property | Significance in Drug Design | Common Computational Methods |

| Optimized Molecular Geometry | Determines the 3D shape and fit within a biological target's binding site. | DFT, Ab initio methods (e.g., Hartree-Fock) |

| Conformational Energies | Identifies the most stable and likely bioactive conformations of the molecule. | Potential Energy Surface (PES) Scans |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and electronic excitation properties. researchgate.net | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential | Predicts non-covalent interaction sites (e.g., hydrogen bonding, electrostatic). | Calculated from electron density |

| Dipole Moment & Polarity | Influences solubility, membrane permeability, and overall pharmacokinetic properties. | DFT, Semi-empirical methods |

Strategies for Lead Compound Identification, Optimization, and Combinatorial Library Generation

Systematic Design and Synthesis of Novel Azetidinylpyridine Analogs

The discovery of new therapeutic agents often begins with a "lead compound," a molecule that shows promising biological activity but requires refinement. For azetidinylpyridines, the systematic design and synthesis of novel analogs are central to improving their drug-like properties. This process involves making targeted chemical modifications to the lead structure and evaluating the impact of these changes.

A common strategy is to explore the structure-activity relationship (SAR) by introducing various substituents at different positions on the azetidinylpyridine scaffold. For instance, analogs can be created by modifying the pyridine ring, the azetidine ring, or the methyl group of this compound.

The synthesis of such analogs often involves multi-step chemical sequences. For example, the synthesis of novel azetidine analogs has been achieved through efficient routes involving key reactions like the Wittig reaction and selective double bond reductions. nih.gov The general synthesis of substituted azetidin-2-ones, another class of related compounds, involves the reaction of an imine with an acyl chloride in the presence of a base. mdpi.com These synthetic methodologies allow chemists to systematically build a collection of related compounds for biological testing.

Table 2: Example of a Synthetic Approach for Azetidine Analogs

| Step | Reaction Type | Purpose | Reference Example |

| 1 | Bromination | Prepares a key building block from a starting material like glutaric anhydride. | Synthesis of α,α′-dibromoglutaric anhydride. nih.gov |

| 2 | Esterification | Protects reactive groups and introduces desired functionalities. | Conversion to a diester with benzyl (B1604629) alcohol. nih.gov |

| 3 | Cyclization | Forms the core azetidine ring structure. | Baldwin's adaptation of Cromwell's azetidine synthesis. nih.gov |

| 4 | Functionalization | Adds diversity-oriented substituents to the core scaffold. | Wittig reaction to introduce phenethyl groups. nih.gov |

| 5 | Deprotection/Reduction | Removes protecting groups and modifies bonds to yield the final analogs. | Selective double bond reduction. nih.gov |

Strategies for Enhancing Selectivity and Potency

Once a series of analogs is synthesized, the primary goal of lead optimization is to enhance their potency against the intended biological target while minimizing activity against other targets (improving selectivity). This dual objective is crucial for developing a safe and effective therapeutic agent.

Strategies for improving potency and selectivity are guided by the SAR data obtained from biological screening of the synthesized analogs. Key strategies include:

Ring Substitution: Adding or modifying substituents on the pyridine ring can influence electronic properties and steric interactions within the target's binding pocket. For example, in a series of pyrimidine (B1678525) analogs, specific substitutions led to compounds with high affinity and excellent kinase selectivity. nih.gov

Stereochemical Control: The stereochemistry of the azetidine ring is critical. In one study of azetidine analogs, the cis and trans isomers showed different potencies, with a cis-4-methoxy analog being the most potent inhibitor in the series (Ki = 24 nM). nih.gov This highlights that controlling the 3D arrangement of atoms can be a powerful strategy for enhancing potency.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. For example, a methyl group might be replaced with a chlorine atom or a trifluoromethyl group to alter lipophilicity and electronic character.

Research on lobelane (B1250731) analogs revealed that removing the N-methyl substituent to yield norlobelane did not significantly impact affinity for the target, VMAT2, suggesting this group was not critical for binding. nih.gov Subsequent synthesis of azetidine analogs of norlobelane led to the discovery of highly potent inhibitors, demonstrating a successful lead optimization strategy. nih.gov

Library Synthesis for Structural Diversity

To efficiently explore the vast chemical space around a lead compound, medicinal chemists often employ combinatorial chemistry to generate large libraries of related molecules. nih.gov This high-throughput approach accelerates the drug discovery process by enabling the rapid synthesis and screening of thousands of compounds. nih.gov

Library synthesis for structural diversity can be performed using either solid-phase or solution-phase techniques. 5z.com The core scaffold, in this case, this compound, is systematically decorated with a variety of building blocks at designated points of diversity. For example, a library could be generated by reacting the azetidine nitrogen with a diverse set of acylating or alkylating agents, while simultaneously varying substituents on the pyridine ring.

The "libraries from libraries" concept is a powerful strategy where an initial library is further modified using a "toolbox" of chemical reactions to create an even more diverse set of compounds. nih.gov The design of these libraries is critical; they must be diverse enough to cover a wide range of chemical properties but also focused enough to retain the key features required for biological activity. The use of stereochemically diverse building blocks can also introduce conformational constraints, which can be critical for high-affinity binding. nih.gov

Table 3: Illustrative Combinatorial Library Design for Azetidinylpyridine Analogs

| Scaffold | Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Diversity Point 3 (R³) |

| Azetidine N-substituent | Pyridine C2-substituent | Pyridine C5-substituent | |

| -H | -H | -H | |

| -CH₃ | -F | -Cl | |

| -C₂H₅ | -Cl | -Br | |

| -Benzyl | -OCH₃ | -CF₃ | |

| -Acetyl | -NH₂ | -CN |

Emerging Research Frontiers and Future Directions in Azetidinylpyridine Chemistry

Discovery and Characterization of Novel Molecular Targets

The identification of specific biomolecular targets is a foundational step in understanding the therapeutic potential of any new chemical entity. For derivatives of 3-(Azetidin-3-yl)-4-methylpyridine, research has begun to illuminate their interactions with key proteins implicated in neurological disorders.

A significant breakthrough in this area has been the discovery and preclinical characterization of a derivative, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-470), which incorporates the 4-methylpyridin-3-yl moiety. This compound has been identified as a highly potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov The modulation of mGluR5 is a key area of interest for the treatment of various central nervous system (CNS) disorders. While the clinical development of PF-470 was halted, its discovery underscores the potential of the azetidinylpyridine scaffold to interact with critical neurological targets. nih.gov

The broader context of neurodegenerative diseases reveals a host of other potential molecular targets where azetidinylpyridine derivatives could be investigated. These include proteins involved in pathological aggregation, such as α-synuclein and tau, as well as enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov Furthermore, epigenetic targets, including various enzymes and RNA binding proteins, are gaining prominence in the search for novel therapeutics for these devastating conditions. nih.gov The exploration of azetidinylpyridine derivatives against these targets could unveil new therapeutic avenues.

Innovation in Synthetic Methodologies for Complex Azetidinylpyridine Architectures

The efficient synthesis of complex molecules is paramount for their exploration in medicinal chemistry. The construction of the this compound scaffold and its derivatives presents unique synthetic challenges, primarily due to the strained four-membered azetidine (B1206935) ring. However, recent advancements in synthetic organic chemistry offer promising solutions.

A key challenge in synthesizing azetidines is that standard unimolecular cyclization reactions, which are effective for five- and six-membered rings, often fail for the formation of the four-membered azetidine ring. mdpi.com To overcome this, innovative strategies are being developed. One such approach involves visible light-enabled aza Paternò-Büchi reactions, which allow for the construction of functionalized azetidines from imines and alkenes. mdpi.comnih.gov These photocatalytic methods offer a green and sustainable route to these complex heterocycles.

The synthesis of the pyridine (B92270) component, specifically functionalized 4-methylpyridines, has also seen significant progress. For instance, a scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed starting from 3-amino-4-methylpyridines. researchgate.net This methodology demonstrates the activation of the methyl group on the pyridine ring, opening up avenues for further functionalization. Additionally, methods for the direct amination of 4-methylpyridine-3-boronic acid provide a straightforward route to 3-amino-4-methylpyridine (B17607), a key intermediate for building more complex derivatives. enamine.net

Patented synthetic routes for 3-amino-azetidine derivatives highlight their importance as key intermediates for a range of biologically active compounds. These processes often involve the activation of an azetidin-3-ol (B1332694) precursor, followed by nucleophilic substitution with a suitable amine. nih.gov The combination of these advanced synthetic strategies for both the azetidine and pyridine moieties will be crucial for generating diverse libraries of this compound derivatives for biological screening.

Development of Advanced Pharmacological Probes for Target Validation

Pharmacological probes are indispensable tools for validating the engagement of a drug with its target in a biological system and for elucidating the downstream physiological effects. mdpi.com The development of such probes from the this compound scaffold is a critical next step in advancing our understanding of its therapeutic potential. While specific probes based on this exact scaffold are not yet widely reported, established principles in chemical biology provide a clear roadmap for their creation.

One powerful approach is the design of radiolabeled probes for use in Positron Emission Tomography (PET) imaging. By incorporating a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), into the structure of a potent and selective azetidinylpyridine derivative, researchers can non-invasively visualize and quantify target engagement in living organisms, including the brain. nih.govresearchgate.net This technique is invaluable for confirming that a drug candidate reaches its intended target at therapeutic concentrations.

Another key strategy is the development of photoaffinity labels (PALs) . mdpi.combldpharm.com This involves chemically modifying the azetidinylpyridine core to include a photoreactive group, such as a diazirine or a benzophenone. mdpi.commdpi.com Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to the target protein in close proximity. bldpharm.com Subsequent proteomic analysis can then definitively identify the protein target and even map the specific binding site. The small size of the diazirine group makes it particularly attractive as it is less likely to interfere with the natural binding of the molecule. mdpi.com

Furthermore, fluorescent probes can be created by attaching a fluorophore to the azetidinylpyridine scaffold. These probes allow for the direct visualization of target localization and dynamics within cells using fluorescence microscopy. The design of such probes requires careful consideration of the linker used to attach the fluorophore to ensure that the binding affinity of the core molecule is not compromised. The creation of these advanced pharmacological probes will be instrumental in validating the molecular targets of this compound derivatives and in elucidating their mechanism of action.

Rational Drug Design Approaches for Azetidinylpyridine Derivatives

Rational drug design, which leverages knowledge of a biological target's structure and function, is a powerful strategy for discovering and optimizing new drugs. bldpharm.com This approach can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). Both methodologies are highly applicable to the development of novel therapeutics based on the this compound scaffold.

In structure-based drug design , the three-dimensional structure of the target protein, often determined by X-ray crystallography or cryo-electron microscopy, is used to guide the design of complementary small molecules. bldpharm.com For instance, if the crystal structure of a target protein in complex with a this compound derivative is obtained, computational methods can be used to predict modifications that would enhance binding affinity and selectivity. This approach has been successfully used in the development of numerous approved drugs. bldpharm.com

When the 3D structure of the target is unknown, ligand-based drug design becomes a valuable tool. This method relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features and properties of a set of known active compounds, a pharmacophore model can be developed. This model represents the key steric and electronic features necessary for biological activity and can be used to screen virtual libraries of compounds to identify new potential hits with the desired azetidinylpyridine core.

Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are integral to modern rational drug design. These in silico methods allow for the rapid assessment of large numbers of virtual compounds, prioritizing those with the most promising predicted properties for synthesis and experimental testing. The application of these rational design strategies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives.

Expanding the Therapeutic Landscape through Diversified Applications

The versatility of the pyridine ring as a pharmacophore, coupled with the unique properties of the azetidine moiety, suggests that derivatives of this compound could have a broad range of therapeutic applications beyond their initial focus. Exploration into new disease areas is a key future direction for this chemical class.

One promising area is oncology . Many pyridine-containing compounds have been approved as anticancer agents. Furthermore, inflammation is now recognized as a key factor in the development and progression of many cancers. nih.gov Given that some heterocyclic compounds exhibit anti-inflammatory properties, there is a strong rationale for investigating azetidinylpyridine derivatives for their potential to modulate cancer-related inflammatory pathways. nih.gov The expression of cyclooxygenase-2 (COX-2) is elevated in many cancers, and compounds that can inhibit this enzyme or related pathways could have therapeutic benefit.

Another area of significant potential is in the treatment of inflammatory diseases themselves. Chronic inflammation is a hallmark of numerous conditions, from autoimmune disorders to neurodegenerative diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Screening libraries of azetidinylpyridine derivatives in relevant cellular and animal models of inflammation could uncover new lead compounds.

The exploration of azetidinylpyridines in other areas of unmet medical need, such as infectious diseases and cardiovascular disorders , should also be considered. The pyridine scaffold is present in a number of antimicrobial and cardiovascular drugs. By systematically screening diverse libraries of this compound derivatives against a wide range of biological targets, the full therapeutic potential of this promising chemical scaffold can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.